Diphenylmethyl isocyanate

Descripción general

Descripción

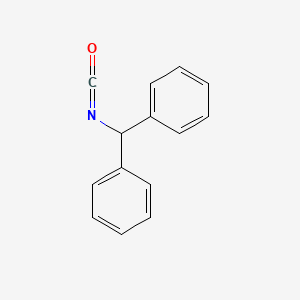

Diphenylmethyl isocyanate is an organic compound with the chemical formula (C₆H₅)₂CHNCO. It belongs to the class of isocyanates, which are characterized by the presence of the isocyanate group (-NCO). This compound is used in various chemical reactions and has applications in the synthesis of polymers, pharmaceuticals, and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenylmethyl isocyanate can be synthesized through the reaction of diphenylmethanol with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The reaction proceeds as follows:

(C6H5)2CH2OH+COCl2→(C6H5)2CHNCO+2HCl

In this reaction, diphenylmethanol reacts with phosgene to produce this compound and hydrochloric acid as a byproduct .

Industrial Production Methods

Industrial production of this compound often involves the use of non-phosgene methods due to the hazardous nature of phosgene. One such method includes the reaction of diphenylmethanol with urea and a suitable catalyst to produce the isocyanate. This method is considered safer and more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

Diphenylmethyl isocyanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form diphenylmethylamine and carbon dioxide.

Alcoholysis: Reacts with alcohols to form carbamates.

Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions

Water: Hydrolysis reaction typically occurs at room temperature.

Alcohols: Reaction with alcohols is catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

Amines: Reaction with primary and secondary amines to form substituted ureas.

Major Products Formed

Hydrolysis: Diphenylmethylamine and carbon dioxide.

Alcoholysis: Carbamates.

Aminolysis: Substituted ureas.

Aplicaciones Científicas De Investigación

Polyurethane Production

Diphenylmethyl isocyanate is primarily utilized in the synthesis of polyurethanes. These polymers are known for their versatility and are used in applications ranging from insulation materials to automotive parts. The reactivity of this compound with polyols allows for the creation of tailored polyurethane formulations with specific mechanical and thermal properties.

| Application Type | Description |

|---|---|

| Rigid Foams | Used in thermal insulation for buildings and appliances. |

| Flexible Foams | Employed in cushioning materials for furniture and automotive interiors. |

| Coatings | Utilized in protective coatings due to its durability and chemical resistance. |

Adhesives and Sealants

The compound serves as a hardener in various adhesive formulations, particularly those used in construction and automotive industries. Its strong bonding properties make it suitable for applications requiring high adhesion strength.

Surface Engineering

Research has demonstrated the use of thiol-isocyanate "click" reactions involving this compound for rapid surface functionalization. This method allows for the creation of patterned surfaces that can be utilized in biosensors and other advanced materials.

Biomedical Applications

Recent studies have explored the potential use of this compound derivatives in biomedical applications due to their biocompatibility and ability to form hydrogels. These hydrogels can be used for drug delivery systems or tissue engineering scaffolds.

Case Study 1: Polyurethane Foam Application

A study conducted on the production of rigid polyurethane foams using this compound highlighted its effectiveness in achieving low thermal conductivity values, making it ideal for insulation purposes. The foams produced exhibited excellent mechanical properties, including compressive strength and durability under varying environmental conditions.

Case Study 2: Adhesive Performance

In an industrial setting, this compound-based adhesives were tested for their performance in bonding composite materials. Results indicated that these adhesives provided superior shear strength compared to traditional adhesive systems, demonstrating their potential for use in high-stress applications.

Safety Considerations

While this compound has numerous applications, safety concerns regarding its handling must be addressed. Like other isocyanates, it poses risks as a respiratory sensitizer and can lead to occupational asthma upon exposure. Proper protective measures, including ventilation systems and personal protective equipment, are essential when working with this compound.

Mecanismo De Acción

The mechanism of action of diphenylmethyl isocyanate involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as water, alcohols, and amines. The reaction with water leads to the formation of carbamic acid, which decomposes to form amines and carbon dioxide. The reaction with alcohols forms carbamates, while the reaction with amines forms ureas .

Comparación Con Compuestos Similares

Similar Compounds

Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes.

Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production.

Uniqueness

Diphenylmethyl isocyanate is unique due to its specific structure and reactivity. Unlike MDI and TDI, which are diisocyanates, this compound is a mono-isocyanate. This difference in structure leads to variations in reactivity and applications. For example, this compound is often used in the synthesis of specific organic compounds and pharmaceutical intermediates, whereas MDI and TDI are primarily used in the production of polyurethanes .

Actividad Biológica

Diphenylmethyl isocyanate (DPMI) is a compound belonging to the class of isocyanates, which are known for their significant biological activities, particularly in relation to respiratory health and sensitization. This article explores the biological activity of DPMI, focusing on its mechanisms of action, health effects, and case studies that illustrate its impact on human health.

DPMI is characterized by its isocyanate functional group (N=C=O), which allows it to react with various biological molecules, including proteins. This reactivity underlies its potential to induce sensitization and allergic reactions. Upon exposure, DPMI can form adducts with proteins, leading to alterations in immune responses and the development of conditions such as asthma and allergic dermatitis .

Key Mechanisms:

- Protein Modification : DPMI reacts with amino acids in proteins, leading to the formation of protein adducts that can trigger immune responses.

- Sensitization : The initial exposure may lead to sensitization, where subsequent exposures can provoke allergic reactions.

- Inflammation : Exposure can result in inflammation of the respiratory tract, contributing to conditions such as asthma .

Health Effects

The biological activity of DPMI is closely linked to various health effects, primarily respiratory issues. The following table summarizes key findings from research studies on the health impacts associated with DPMI exposure.

Case Study 1: Occupational Asthma

A 50-year-old vehicle body painter developed symptoms of asthma after prolonged exposure to acrylic enamel tints containing isocyanates, including DPMI. Symptoms included breathlessness and wheezing, which were alleviated with bronchodilators. This case highlights the link between occupational exposure to isocyanates and the onset of asthma .

Case Study 2: Sensitization and Allergic Reactions

In a cohort study involving factory workers exposed to diphenylmethane diisocyanate (MDI), four employees exhibited hypersensitivity reactions. Two developed severe asthma symptoms while others experienced milder respiratory irritations. This underscores the potential for DPMI to cause significant respiratory health issues in occupational settings .

Research Findings

Recent studies have focused on biomarkers for exposure assessment and the pathogenesis of isocyanate-induced diseases. Notably:

- Biomarkers : Isocyanate-specific IgE antibodies have been identified in a significant proportion of individuals with isocyanate-induced asthma, suggesting that immunological testing could aid in diagnosis .

- Toxicokinetics : Research indicates that metabolites of DPMI can be detected in urine following exposure, providing a means for monitoring occupational exposure levels .

Propiedades

IUPAC Name |

[isocyanato(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLKKFSDKDJGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401227 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-44-2 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethylene)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.